Piperazine-1-sulfonamide hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

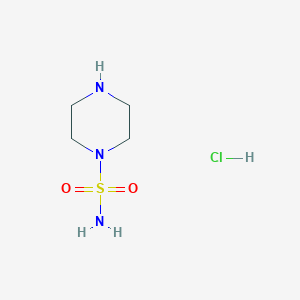

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as piperazine-1-sulfonamide hydrochloride, which precisely describes the chemical structure according to standardized naming conventions. This nomenclature follows the International Union of Pure and Applied Chemistry rules for naming organic compounds containing heterocyclic rings with sulfonamide functional groups and salt formations.

The Chemical Abstracts Service registry number for piperazine-1-sulfonamide hydrochloride is definitively assigned as 1403952-74-8. This unique numerical identifier serves as the primary reference for this specific chemical entity within global chemical databases and regulatory systems. The Chemical Abstracts Service registration system ensures that each distinct chemical compound receives a unique identifier, preventing confusion and enabling precise chemical communication across international boundaries.

The International Union of Pure and Applied Chemistry systematic name provides a complete structural description that allows chemists to understand the molecular architecture without visual representation. The name indicates the presence of a six-membered piperazine ring with a sulfonamide group attached at the 1-position, combined with hydrochloric acid to form the hydrochloride salt. This systematic approach to nomenclature ensures consistency in chemical identification across different languages and scientific disciplines.

Molecular Formula and Weight Analysis

The molecular formula for piperazine-1-sulfonamide hydrochloride is established as C4H12ClN3O2S, representing the complete atomic composition of the compound including the hydrochloride salt formation. This formula indicates the presence of four carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom within the molecular structure.

The molecular weight analysis reveals precise values that have been consistently reported across multiple chemical databases. The molecular weight is documented as 201.67 atomic mass units according to multiple authoritative sources, while some databases report slight variations such as 201.68 atomic mass units. These minor discrepancies typically reflect different rounding conventions or calculation methods used by various chemical database systems.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H12ClN3O2S | PubChem, ChemicalBook, Sigma-Aldrich |

| Molecular Weight (primary) | 201.67 u | ChemicalBook |

| Molecular Weight (alternative) | 201.68 u | Sigma-Aldrich |

| Elemental Composition | C: 23.82%, H: 6.00%, Cl: 17.58%, N: 20.84%, O: 15.87%, S: 15.90% | Calculated |

The molecular structure represents a hydrochloride salt formation where the piperazine-1-sulfonamide base molecule is combined with hydrochloric acid. This salt formation significantly affects the physical and chemical properties of the compound compared to its free base form. The presence of the chloride ion contributes to enhanced water solubility and modified crystalline characteristics that distinguish the hydrochloride salt from the parent sulfonamide compound.

Regulatory Classification (European Community Number, Globally Harmonized System Codes)

The regulatory classification of piperazine-1-sulfonamide hydrochloride encompasses multiple international systems designed to ensure proper handling, identification, and communication of chemical hazards. The European Community number for this compound is assigned as 855-342-0, which serves as the official identifier within the European Union chemical registration and regulatory framework.

Under the Globally Harmonized System of Classification and Labelling of Chemicals, piperazine-1-sulfonamide hydrochloride receives specific hazard classifications that communicate standardized safety information. The compound is classified with signal word "Warning" and assigned the pictogram GHS07, indicating moderate hazard levels requiring appropriate handling precautions.

The Globally Harmonized System hazard statement codes assigned to this compound include H315, H319, and H335. These codes specifically indicate that the compound causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The assignment of these codes is based on toxicological data and standardized testing protocols established by international regulatory authorities.

| Regulatory System | Classification Code | Description |

|---|---|---|

| European Community Number | 855-342-0 | Official European Union identifier |

| Globally Harmonized System Pictogram | GHS07 | Warning symbol for moderate hazards |

| Globally Harmonized System Signal Word | Warning | Indicates moderate hazard level |

| Hazard Statement H315 | Skin Irritation Category 2 | Causes skin irritation |

| Hazard Statement H319 | Eye Irritation Category 2A | Causes serious eye irritation |

| Hazard Statement H335 | Specific Target Organ Toxicity Single Exposure Category 3 | May cause respiratory irritation |

The regulatory classification system extends to precautionary statement codes that provide guidance for safe handling, storage, and disposal procedures. These codes include P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501. Each precautionary code corresponds to specific safety measures and emergency response procedures that must be implemented when working with this compound.

The comprehensive regulatory framework ensures that piperazine-1-sulfonamide hydrochloride can be safely transported, stored, and utilized across international boundaries. Chemical suppliers and research institutions rely on these standardized classification systems to maintain compliance with national and international chemical safety regulations. The harmonized approach facilitates global commerce while maintaining consistent safety standards for chemical handling and exposure prevention.

Properties

IUPAC Name |

piperazine-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O2S.ClH/c5-10(8,9)7-3-1-6-2-4-7;/h6H,1-4H2,(H2,5,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTDLUUDHUJBJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403952-74-8 | |

| Record name | piperazine-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonylation of Piperazine

The key reaction involves the nucleophilic substitution of a sulfonyl chloride by the secondary amine group of piperazine. Typical sulfonyl chlorides include benzenesulfonyl chloride or substituted aryl/alkyl sulfonyl chlorides depending on the desired sulfonamide derivative.

Solvents: Common solvents include inert, water-immiscible solvents such as dichloromethane, toluene, or chlorobenzene. Dichloromethane is often preferred due to its good solvating properties and ease of removal.

Bases: Organic bases, especially tertiary amines like triethylamine, are used to neutralize the hydrochloric acid generated during the reaction and drive the reaction to completion.

Temperature: Typically carried out at ambient to slightly elevated temperatures (0–40 °C) to optimize yield and minimize side reactions.

Yield: Optimized methods achieve yields exceeding 90%, a significant improvement over older methods yielding 52–65%.

$$

\text{Piperazine} + \text{R-SO}_2\text{Cl} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Piperazine-1-sulfonamide} + \text{HCl}

$$

Where R represents an aryl or alkyl group.

Conversion to Hydrochloride Salt

After sulfonylation, the free base is converted to the hydrochloride salt to improve purity and handling:

The reaction mixture is acidified with hydrochloric acid to a pH range of 2–4.

The mixture is then concentrated or distilled to form an aqueous suspension.

The hydrochloride salt precipitates out and is isolated by filtration.

Research Findings and Data Summary

| Parameter | Conditions/Details | Outcome/Remarks |

|---|---|---|

| Starting Material | Piperazine | Commercially available, inexpensive |

| Sulfonylating Agent | Aryl or alkyl sulfonyl chloride (e.g., benzenesulfonyl chloride) | Reactivity depends on substituent R |

| Solvent | Dichloromethane, toluene, chlorobenzene | Dichloromethane preferred for yield |

| Base | Triethylamine or other tertiary amines | Neutralizes HCl, drives reaction |

| Temperature | 0–40 °C | Mild conditions prevent degradation |

| Reaction Time | 1–4 hours | Sufficient for complete conversion |

| Yield | >90% | High yield with optimized conditions |

| Purification | Acidification with HCl, precipitation, filtration | High purity hydrochloride salt |

| Product Form | Piperazine-1-sulfonamide hydrochloride | Stable, crystalline solid |

Additional Synthetic Considerations

In Situ Reaction: Some processes avoid isolation of intermediates by performing sulfonylation and salt formation sequentially in the same reaction vessel, improving efficiency and yield.

Substituent Effects: Electron-withdrawing or donating groups on the sulfonyl chloride can affect the reaction rate and yield, which can be optimized by adjusting reaction parameters.

Safety and Scalability: Use of inert solvents and mild bases enhances safety and allows for scale-up in industrial synthesis.

Comparative Analysis with Related Piperazine Derivatives

While the direct preparation of Piperazine-1-sulfonamide hydrochloride is straightforward, related piperazine derivatives often require more complex synthetic routes involving palladium-catalyzed amination or nucleophilic aromatic substitution, especially when additional functional groups are present on the piperazine ring. However, for the sulfonamide hydrochloride, the classical sulfonylation followed by acidification remains the most efficient and widely used method.

Chemical Reactions Analysis

Types of Reactions: Piperazine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Activity

Piperazine-1-sulfonamide derivatives have shown significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including resistant ones. For instance, studies have demonstrated that certain piperazine sulfonamides inhibit bacterial growth by interfering with essential metabolic pathways .

Anticancer Properties

Recent investigations into piperazine-1-sulfonamide hydrochloride have revealed its potential as an anticancer agent. A study highlighted the synthesis of hybrid compounds incorporating piperazine and sulfonamide moieties, which displayed promising cytotoxic effects against cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for tumor growth .

Enzyme Inhibition

Piperazine-1-sulfonamide hydrochloride has been evaluated for its enzyme inhibitory capabilities. Notably, it has shown effectiveness against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's . The inhibitory constants (IC50) for these enzymes indicate strong potential for therapeutic applications in cognitive disorders.

Synthetic Approaches

The synthesis of piperazine-1-sulfonamide hydrochloride typically involves the reaction of piperazine with sulfonyl chlorides or sulfonamides under controlled conditions to yield the desired compound with high purity and yield . Various synthetic methodologies have been optimized to enhance the efficiency of these reactions, including microwave-assisted synthesis and solvent-free conditions.

Case Study: Antioxidant Activity

In a recent study, several piperazine-sulfonamide hybrids were synthesized and evaluated for their antioxidant capacities using assays such as DPPH and ABTS. The results indicated that some compounds exhibited superior antioxidant activity compared to standard references, suggesting their potential use in managing oxidative stress-related diseases .

Case Study: HIV Protease Inhibition

Another significant study focused on the design and synthesis of piperazine sulfonamide cores leading to highly potent HIV-1 protease inhibitors. The structural modifications on the piperazine ring were critical in enhancing the binding affinity to the target enzyme, demonstrating the versatility of this compound in antiviral drug development .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of piperazine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. For instance, it can act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The compound’s effects are mediated through its ability to modulate ion channels and neurotransmitter receptors .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Piperazine-1-sulfonamide hydrochloride belongs to a broader class of piperazine- and piperidine-sulfonamide derivatives. Key structural analogs and their differences are summarized below:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Compounds like 4-(Piperazin-1-yl)benzenesulfonamide and pyridinyl derivatives exhibit stronger π-π stacking interactions with biological targets compared to aliphatic analogs .

- Electron-Withdrawing Groups : Bromothienyl and trifluoromethyl groups (e.g., in ’s Compound 8) increase stability but may reduce solubility due to hydrophobic effects .

Key Observations :

Key Observations :

- Biodistribution : Piperazine-1-sulfonamide HCl shows preferential neural tissue uptake, likely due to its moderate lipophilicity and amine protonation at physiological pH .

- Multifunctionality: Derivatives with additional free radical scavenger (FRS) or chelating (CHL) groups exhibit improved tissue retention compared to nonfunctional parents .

Physicochemical Properties

A comparison of solubility, stability, and formulation challenges:

| Property | Piperazine-1-sulfonamide HCl | Piperidine-1-sulfonamide | 4-(Piperazin-1-yl)benzenesulfonamide |

|---|---|---|---|

| Solubility in water | High (due to HCl salt) | Moderate | Low (hydrophobic benzene ring) |

| Thermal stability | Stable up to 150°C | Not reported | Degrades above 120°C |

| Formulation | Oral (rodent chow) | Not reported | Requires co-solvents |

Biological Activity

Piperazine-1-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its interactions with various enzymes and receptors. This article delves into the compound's biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Piperazine-1-sulfonamide hydrochloride features a piperazine ring substituted with a sulfonamide group, enhancing its solubility and biological activity. The molecular formula is , and it is typically encountered as a hydrochloride salt, which improves its pharmacokinetic properties by increasing water solubility.

Target Sites

The primary biological targets of piperazine-1-sulfonamide hydrochloride include:

- GABA Receptors : Acts as an agonist, influencing neurotransmission and potentially leading to paralysis in certain organisms.

- Enzymes : Inhibits key enzymes such as carbonic anhydrase and dihydropteroate synthetase, crucial for bacterial folic acid synthesis.

Biochemical Pathways

The compound's action disrupts several biochemical pathways:

- Neurotransmission : Interaction with GABA receptors can lead to altered neuronal excitability.

- Antimicrobial Activity : By inhibiting dihydropteroate synthetase, it prevents the synthesis of folate in bacteria, thereby exhibiting antibacterial properties against both Gram-positive and Gram-negative strains.

Pharmacokinetics

The piperazine moiety enhances the compound's pharmacokinetic profile by:

- Increasing bioavailability through improved solubility.

- Serving as a hydrogen bond donor/acceptor, facilitating receptor interactions.

Antibacterial Activity

Piperazine-1-sulfonamide hydrochloride has demonstrated potent antibacterial effects. Studies indicate that it effectively inhibits the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Antiviral Activity

Research has shown that derivatives of piperazine sulfonamides exhibit significant antiviral activity against HIV-1. For instance, one study reported an EC50 value of 2.8 nM for a novel derivative, indicating strong potential for therapeutic application.

Case Studies and Research Findings

- HIV-1 Protease Inhibition : A study demonstrated that piperazine sulfonamide derivatives possess high binding affinity for HIV-1 protease (IC50 = 12 pM), significantly improving antiviral efficacy compared to existing treatments .

- Antimicrobial Efficacy : In laboratory settings, piperazine-1-sulfonamide hydrochloride showed stability over time while maintaining its antibacterial properties. At low doses, it effectively inhibited bacterial growth without significant toxicity .

- Metabolic Pathways : The compound's inhibition of dihydropteroate synthetase disrupts folate synthesis in bacteria, showcasing its relevance in antibiotic development .

Q & A

Q. What are the common synthetic routes for preparing piperazine-1-sulfonamide hydrochloride derivatives, and what reagents are critical for optimizing yield?

Piperazine-1-sulfonamide hydrochloride derivatives are typically synthesized via nucleophilic substitution or condensation reactions. Key reagents include sulfonyl chlorides for sulfonamide formation and alkyl halides for piperazine functionalization. For example, 1-(4-fluorophenyl)piperazine hydrochloride is synthesized using substituted anilines and diethanolamine under controlled pH and temperature . Optimization involves monitoring reaction progress via TLC or HPLC, with purification by recrystallization or column chromatography.

Q. How can researchers characterize the purity and structural integrity of piperazine-1-sulfonamide hydrochloride compounds?

Structural confirmation relies on H/C NMR (to identify piperazine ring protons at δ 2.5–3.5 ppm and sulfonamide signals at δ 7.0–8.0 ppm), FT-IR (for sulfonamide S=O stretches at 1150–1350 cm), and mass spectrometry (ESI-MS for molecular ion peaks). Purity is assessed via HPLC with UV detection (e.g., C18 column, 0.1% TFA in acetonitrile/water) .

Q. What are the recommended storage conditions to ensure compound stability?

Piperazine-1-sulfonamide hydrochloride derivatives should be stored in airtight containers under inert gas (e.g., argon) at −20°C to prevent hygroscopic degradation. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Avoid exposure to light, as photodegradation may occur in analogs with aromatic substituents .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data for piperazine-1-sulfonamide hydrochloride in polar vs. non-polar solvents?

Contradictions often arise from varying hydration states or impurities. Use Karl Fischer titration to quantify water content and DSC/TGA to identify hydrate forms. For example, piperazine-1,4-diamine hydrate shows variable solubility in DMSO due to hydrogen bonding . Solubility parameters (Hansen solubility sphere) can model solvent compatibility .

Q. What experimental strategies mitigate byproduct formation during sulfonamide functionalization of piperazine derivatives?

Byproducts like N-alkylated piperazines or sulfonic acid impurities arise from competing reactions. Strategies include:

Q. How can computational methods predict the biological activity of piperazine-1-sulfonamide derivatives?

Molecular docking (AutoDock Vina) and QSAR models can prioritize analogs for synthesis. For instance, 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide showed predicted binding affinity for carbonic anhydrase II (PDB: 3KS3) via hydrophobic interactions with Val-143 and His-94 . Validate predictions with in vitro enzyme inhibition assays (e.g., Ellman’s method for thioamide activity).

Q. What analytical techniques are critical for identifying degradation products in stability studies?

LC-MS/MS with high-resolution mass analyzers (Q-TOF) identifies degradation pathways. For example, oxidative degradation of 1-(pyridin-3-yl)piperazine hydrochloride produces N-oxide derivatives , detectable via [M+H] ions at m/z 196.1 . Pair with forced degradation studies (acid/base hydrolysis, oxidation with HO) to map impurity profiles.

Q. How do researchers address conflicting cytotoxicity data in piperazine-1-sulfonamide analogs across cell lines?

Variability may stem from differences in cell membrane permeability or efflux pumps (e.g., P-gp). Use flow cytometry with fluorescent probes (e.g., calcein-AM) to assess intracellular accumulation. Compare IC values in MDCK-MDR1 (high P-gp) vs. parental MDCK cells to isolate transporter effects .

Methodological Guidelines

- Experimental Design : Always include positive controls (e.g., known carbonic anhydrase inhibitors for sulfonamide studies) and validate assays with dose-response curves (3–5 log concentrations).

- Data Contradictions : Replicate experiments in triplicate and apply Grubbs’ test to exclude outliers. Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).

- Safety Protocols : Follow GHS guidelines for handling hydrochloride salts (e.g., use fume hoods for weighing, PPE for skin/eye protection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.